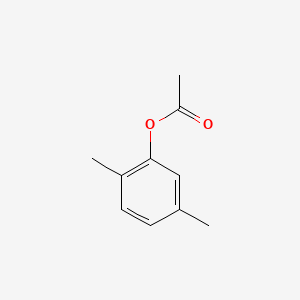

2,5-Dimethylphenyl acetate

描述

Significance of Aryl Acetates in Advanced Chemical Synthesis Research

Aryl acetates, the class of compounds to which 2,5-dimethylphenyl acetate (B1210297) belongs, are versatile and valuable intermediates in modern organic synthesis. Their significance stems from their dual role as both stable protecting groups for phenols and reactive precursors for a variety of chemical transformations.

Recent advancements have highlighted novel methods for their synthesis. For instance, researchers have developed an efficient rhodium-catalyzed route to produce aryl acetates through the carbonylation of aryl methyl ethers. nih.govresearchgate.net This method is particularly relevant to the valorization of lignin, a major component of biomass, which is rich in aromatic ether linkages. nih.gov Palladium-catalyzed carbonylation of alcohols also represents a sustainable, one-pot strategy for creating alkyl arylacetates from readily available reagents without the use of harsh chemicals. nih.gov

The reactivity of the acetate group makes these compounds powerful building blocks. The enol acetate form, for example, can undergo visible-light-mediated photoredox catalysis to achieve α-arylation, a critical carbon-carbon bond-forming reaction for constructing moieties found in numerous pharmaceuticals. researchgate.net Furthermore, the acetate group can be transformed into other functionalities. A notable example is the electrochemical oxyazidation of α-arylvinyl acetates to produce α-azidoketones, which are versatile precursors for bioactive molecules and materials.

The use of aryl acetates as protecting groups for hydroxyl functionalities is a cornerstone of multi-step organic synthesis. Their stability under various conditions and the availability of selective deprotection methods, such as those using supported Lewis acid catalysts, make them indispensable tools for chemists.

Current Research Perspectives on Substituted Phenyl Acetates

The chemical and biological properties of phenyl acetates can be finely tuned by altering the substituents on the aromatic ring. This principle is a central theme in medicinal chemistry and materials science, where structure-activity relationships are paramount.

A compelling area of current research is the development of fluorine-substituted phenyl acetate derivatives as potential therapeutic agents. daneshyari.comnih.gov Scientists have synthesized and evaluated a series of these compounds for use as ultra-short recovery sedative/hypnotic agents. semanticscholar.orgplos.orgx-mol.com The introduction of fluorine can enhance properties such as lipid solubility and transport across the blood-brain barrier. daneshyari.comsemanticscholar.org In these studies, specific substitution patterns on the phenyl acetate framework led to compounds with rapid onset and recovery profiles, demonstrating how targeted modifications can yield molecules with desirable pharmacological effects. plos.org

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the reactivity of substituted phenyl acetates. acs.orgbenthamdirect.com These computational models can predict how different electron-donating or electron-withdrawing groups on the phenyl ring influence the electronic environment of the carbonyl reaction center. acs.org For instance, DFT calculations have shown that the rate of aminolysis in substituted phenyl acetates is determined by the nucleophilic attack on the carbonyl carbon, a finding that correlates well with experimental kinetic data. acs.orgbenthamdirect.com Such studies are crucial for understanding reaction mechanisms and for the rational design of new catalysts and reactions. scielo.br

Emerging Research Directions for 2,5-Dimethylphenyl Acetate

While this compound itself is a relatively simple molecule, it serves as a valuable scaffold and precursor in the synthesis of more complex and potentially bioactive compounds. Emerging research points to its utility in constructing specialized chemical architectures.

The 2,5-dimethylphenyl moiety is a structural feature found in a variety of bioactive molecules. For example, it is present in certain classes of pesticides and has been incorporated into novel thiophene (B33073) derivatives investigated for their pharmacological properties. researchgate.net Research into new antimicrobial candidates has also explored N-2,5-dimethylphenylthioureido acid derivatives, suggesting that the 2,5-dimethylphenyl group can be a key component in the design of new drugs targeting multidrug-resistant pathogens. mdpi.com

Furthermore, this compound can be considered a key starting material or intermediate for synthesizing these more elaborate structures. Patents have described multi-step syntheses where related hydroxyalkyl 2,5-dimethylphenylacetates are key intermediates in the production of 2,5-dimethylphenylacetic acid, a valuable organic building block. This highlights the role of the acetate in facilitating specific chemical rearrangements and transformations. The development of synthetic routes that leverage this compound could provide more efficient pathways to these and other high-value chemical targets. Future research may focus on developing new catalytic methods to directly functionalize this compound or to incorporate it into novel molecular frameworks for applications in medicine and materials science.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Boiling Point | 224.9°C at 760 mmHg |

| Density | 1.028 g/cm³ |

| Flash Point | 88.8°C |

| CAS Number | 877-48-5 |

| Data sourced from Alfa Chemistry alfa-chemistry.com and Cheméo chemeo.com. |

Structure

3D Structure

属性

IUPAC Name |

(2,5-dimethylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-5-8(2)10(6-7)12-9(3)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOSLJVYJPZJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236568 | |

| Record name | 2,5-Xylyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-48-5 | |

| Record name | Phenol, 2,5-dimethyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Xylyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 877-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Xylyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-xylyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-XYLYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCF35Q9C57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Structural Characterization of 2,5 Dimethylphenyl Acetate and Derivatives

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography stands as a definitive method for determining the precise arrangement of atoms within a crystalline solid, offering unambiguous proof of molecular structure.

Determination of Absolute Configurations of Chiral Analogs

While 2,5-dimethylphenyl acetate (B1210297) itself is achiral, the introduction of a stereocenter into its derivatives necessitates the determination of the absolute configuration. X-ray crystallography is a powerful technique for this purpose. purechemistry.org For a chiral analog of 2,5-dimethylphenyl acetate that forms a suitable single crystal, X-ray diffraction analysis can elucidate the spatial arrangement of atoms, allowing for the assignment of the absolute configuration (R or S) at the chiral center(s). purechemistry.org This method is particularly crucial in fields such as asymmetric synthesis and medicinal chemistry, where the biological activity of enantiomers can differ significantly. The determination of the absolute configuration of chiral molecules can also be aided by computational methods, such as density functional theory (DFT) calculations of vibrational circular dichroism. unibe.chnih.gov

In cases where the chiral analog itself does not crystallize well or the anomalous dispersion effects are weak, derivatization with a chiral auxiliary of known absolute configuration can be employed. The resulting diastereomers often exhibit different crystallization properties and the known configuration of the auxiliary allows for the unambiguous assignment of the new stereocenter.

Analysis of Intermolecular Interactions in Crystal Lattices

Key intermolecular interactions expected in the crystal lattice of this compound and its derivatives include:

C-H···O Hydrogen Bonds: The carbonyl oxygen of the acetate group is a prime acceptor for weak hydrogen bonds from the methyl and aromatic C-H groups of neighboring molecules. These interactions, though individually weak, collectively contribute significantly to the stability of the crystal packing. nih.govresearchgate.net

π-π Stacking Interactions: The aromatic rings of adjacent molecules can engage in π-π stacking, where the electron-rich π systems are attracted to each other. The geometry of this stacking can be either face-to-face or offset.

C-H···π Interactions: Aromatic rings can also act as acceptors for hydrogen bonds from C-H groups, where a hydrogen atom is directed towards the face of the π system.

The interplay of these interactions dictates the final three-dimensional architecture of the crystal, influencing physical properties such as melting point and solubility. The analysis of these interactions is often facilitated by computational tools such as Hirshfeld surface analysis, which can quantify the contributions of different types of intermolecular contacts. uky.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) and Carbon-13 (¹³C) NMR for Chemical Shift Assignment

The ¹H and ¹³C NMR spectra of this compound can be predicted based on established chemical shift ranges for similar aromatic esters. rsc.orgmdpi.compdx.edunetlify.app The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons.

Aromatic Protons (Ar-H): The three protons on the dimethylphenyl ring will appear in the aromatic region, typically between 6.5 and 8.0 ppm. Due to their different positions relative to the acetate and methyl groups, they will exhibit distinct chemical shifts and coupling patterns (splitting).

Methyl Protons (Ar-CH₃): The two methyl groups attached to the aromatic ring are in different environments and are therefore expected to have slightly different chemical shifts, likely in the range of 2.0-2.5 ppm.

Acetyl Methyl Protons (-COCH₃): The protons of the methyl group in the acetate moiety will appear as a singlet, typically in the region of 2.0-2.3 ppm.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is highly deshielded and will appear at a characteristic downfield chemical shift, typically in the range of 168-172 ppm. rsc.org

Aromatic Carbons (Ar-C): The six carbons of the benzene (B151609) ring will resonate in the aromatic region, generally between 110 and 155 ppm. The carbons bearing the oxygen and methyl substituents will have distinct chemical shifts from the unsubstituted carbons.

Methyl Carbons (Ar-CH₃ and -COCH₃): The carbons of the three methyl groups will appear in the upfield region of the spectrum, typically between 15 and 30 ppm.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ar-H | ~6.8 - 7.2 | - |

| Ar-CH₃ (at C2 and C5) | ~2.2 - 2.4 | ~16 - 21 |

| -COCH₃ | ~2.1 | ~21 |

| C=O | - | ~169 |

| Ar-C (substituted and unsubstituted) | - | ~120 - 150 |

Application of Two-Dimensional NMR Experiments for Complex Structures

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are invaluable in such cases, as they reveal correlations between different nuclei, allowing for unambiguous assignment of signals and elucidation of the molecular structure. libretexts.orgnih.govyoutube.comemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In the context of a substituted derivative of this compound, COSY would be instrumental in establishing the connectivity of protons within the aromatic ring and any attached side chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. It is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For instance, a correlation between the acetyl methyl protons and the carbonyl carbon, as well as a correlation between the aromatic protons and the ester-linked aromatic carbon, would confirm the ester linkage in this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. acs.org The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups. chem-soc.siosu.edu

C=O Stretch: A strong and sharp absorption band corresponding to the stretching vibration of the carbonyl group in the ester is expected in the region of 1735-1750 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

C-O Stretch: The stretching vibrations of the C-O single bonds in the ester group will give rise to two distinct bands. The C(=O)-O stretch typically appears in the range of 1200-1300 cm⁻¹, while the O-C(aryl) stretch is expected around 1050-1150 cm⁻¹.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring will produce one or more sharp bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl groups will result in absorption bands in the region of 2850-3000 cm⁻¹.

Aromatic C=C Bending: The in-plane and out-of-plane bending vibrations of the C=C bonds in the aromatic ring give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹), which are characteristic of the substitution pattern of the benzene ring.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Ester Stretch | 1735 - 1750 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium to Weak |

| C(=O)-O Stretch | 1200 - 1300 | Strong |

| O-C(aryl) Stretch | 1050 - 1150 | Medium |

A detailed vibrational analysis, often supported by computational methods like DFT, can provide a more complete assignment of the observed IR bands to specific molecular motions. This level of analysis is particularly useful for distinguishing between closely related isomers and for studying the effects of substitution on the vibrational properties of the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The electron ionization (EI) mass spectrum of this compound provides a distinct pattern of fragments that confirms its molecular structure.

The molecular ion peak (M+) for this compound is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 164.2 g/mol . alfa-chemistry.com This peak confirms the elemental formula of C10H12O2. The fragmentation pattern is characteristic of aromatic esters.

A primary fragmentation pathway involves the cleavage of the ester bond. A prominent peak is often observed at m/z 122, which corresponds to the 2,5-dimethylphenol (B165462) cation, formed by the loss of a ketene (B1206846) molecule (CH2=C=O, 42 u). Another significant fragment is the acylium ion (CH3CO+) at m/z 43, which is characteristic of acetate esters and is often the base peak in the spectrum. The presence of the molecular ion and these key fragments allows for unambiguous identification.

Table 1: Key Mass Spectrometry Data for this compound

| Fragment | m/z (Mass-to-Charge Ratio) | Proposed Structure/Identity |

|---|---|---|

| Molecular Ion | 164 | [C10H12O2]+ |

| M-42 | 122 | [C8H10O]+ (2,5-dimethylphenol cation) |

Chromatographic Methods for Purity Assessment and Component Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reactants, byproducts, and other impurities. The choice of method depends on the required scale and analytical goal.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of this compound. A common approach involves reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar.

For the analysis of this moderately polar aromatic ester, a C18 column is typically employed. The mobile phase often consists of a gradient or isocratic mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, with the wavelength set to an absorbance maximum of the aromatic ring, typically around 254 nm. This method allows for the quantification of impurities and the determination of the compound's purity with high accuracy.

Table 2: Typical HPLC Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Stationary Phase | C18 (Octadecylsilyl silica (B1680970) gel) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Detection | UV Absorbance (e.g., 254 nm) |

| Flow Rate | ~1.0 mL/min |

| Injection Volume | 5-20 µL |

Gas Chromatography (GC) is highly suitable for the analysis of volatile and thermally stable compounds like this compound. google.com It is widely used for purity determination and reaction monitoring. When coupled with a mass spectrometer (GC-MS), it also provides structural confirmation. nih.gov

In a typical GC method, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. A non-polar or mid-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or HP-5), is effective for separating this compound from related aromatic compounds. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds.

Table 3: General Gas Chromatography Parameters for this compound

| Parameter | Specification |

|---|---|

| Column | Capillary column (e.g., HP-5, DB-5), 30 m x 0.25 mm |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Oven Program | Temperature ramp (e.g., 100 °C to 250 °C at 10 °C/min) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitatively monitoring reaction progress and assessing the purity of this compound. libretexts.org It involves spotting the sample on a plate coated with a stationary phase, typically silica gel. chemistryhall.com

The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). For a compound of moderate polarity like this compound, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is effective. mit.edu The separation is based on the differential partitioning of the components between the stationary and mobile phases. After development, the spots are visualized, commonly under UV light (at 254 nm), where the aromatic ring will quench the fluorescence of the indicator in the silica gel, appearing as dark spots. chemistryhall.com The retention factor (Rf) value can be calculated to characterize the compound in a specific solvent system.

Table 4: Thin-Layer Chromatography System for this compound

| Parameter | Specification |

|---|---|

| Stationary Phase | Silica gel 60 F254 on glass or aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 or 9:1 v/v) |

| Visualization | UV light (254 nm) |

| Application | Reaction monitoring, purity check |

Computational and Theoretical Studies of 2,5 Dimethylphenyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and predict reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. researchgate.net For 2,5-Dimethylphenyl acetate (B1210297), DFT is employed to optimize the molecular geometry, revealing the most stable arrangement of its atoms. This optimized structure serves as the basis for further analysis.

Key applications of DFT in analyzing 2,5-Dimethylphenyl acetate include the study of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. webofjournals.com

Another significant application is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For this compound, the MEP would show negative potential around the oxygen atoms of the ester group, indicating these are likely sites for electrophilic attack. In contrast, positive potential would be concentrated around the hydrogen atoms. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculations performed at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Value | Description |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Energy difference between HOMO and LUMO; a larger gap suggests higher chemical stability. |

| Dipole Moment | 1.9 D | A measure of the overall polarity of the molecule. |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. nih.gov These methods are particularly useful for performing conformational analysis, which involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies.

For this compound, the primary focus of conformational analysis would be the rotation around the single bonds, particularly the C-O bond connecting the phenyl ring to the acetate group. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to rotation. Such analysis helps determine the most probable shape of the molecule under given conditions. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movement of atoms and molecules over time. nih.govus.es An MD simulation calculates the net force on each atom and uses this information to model its motion, providing a dynamic picture of the molecule's behavior. preprints.org

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a "box" of solvent molecules) and allowing the system to evolve over a set period, typically nanoseconds. mdpi.com This allows for the exploration of the molecule's conformational space, revealing how it flexes, bends, and rotates at a given temperature. Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to understand the molecule's compactness over time. These simulations provide insights into the flexibility of the acetate group relative to the dimethylphenyl ring. preprints.org

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Setting | Purpose |

| Force Field | AMBER / CHARMM | A set of parameters used to calculate the potential energy of the system. |

| Ensemble | NVT (Canonical) | Simulates the system at a constant number of particles (N), volume (V), and temperature (T). |

| Temperature | 300 K | Simulates behavior at or near room temperature. |

| Simulation Time | 100 ns | The duration over which the molecular motions are simulated. |

| Time Step | 2 fs | The small interval at which forces and positions are recalculated. |

Theoretical Analysis of Intermolecular Interactions

Understanding how molecules of this compound interact with each other is crucial for predicting its bulk properties, such as crystal packing and solubility. Theoretical methods provide detailed quantification and visualization of these non-covalent interactions.

Hirshfeld surface analysis is a modern graphical method used to visualize and analyze intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule that separates it from its neighbors in the crystal lattice. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contact. mdpi.com

Table 3: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Description |

| H···H | ~50% | Represents interactions between hydrogen atoms on neighboring molecules, typically the most abundant contact. |

| C···H / H···C | ~25% | Indicates interactions between carbon and hydrogen atoms, often related to C-H···π interactions. |

| O···H / H···O | ~15% | Represents weaker hydrogen bonding interactions involving the ester oxygen atoms and nearby hydrogen atoms. |

| C···C | ~5% | Indicates π-π stacking interactions between the aromatic rings of adjacent molecules. |

| Other | ~5% | Includes all other minor contacts. |

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density topology to define atoms, chemical bonds, and intermolecular interactions. google.com Developed by Richard Bader, the AIM theory identifies critical points in the electron density where the gradient is zero. wiley.com

A key feature of AIM is the analysis of Bond Critical Points (BCPs), which are found between two interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For the covalent bonds within this compound (e.g., C-C, C-O, C=O), the analysis would show high electron density and a negative Laplacian, characteristic of shared interactions. For weaker intermolecular interactions, such as hydrogen bonds or van der Waals contacts, the BCPs would exhibit significantly lower electron density and a positive Laplacian, indicative of closed-shell interactions.

Computational Prediction of Spectroscopic Parameters

Computational methods are routinely used to predict spectroscopic parameters, offering a way to interpret experimental spectra or to study molecules that have not yet been synthesized. Quantum chemical calculations, particularly DFT, can provide reliable predictions of NMR chemical shifts and vibrational frequencies. researchgate.netresearchgate.net

For this compound, the geometry would first be optimized using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov Following optimization, the same level of theory is employed to calculate spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.netmdpi.com These calculations can predict both ¹H and ¹³C NMR spectra, aiding in the assignment of experimental signals. Predicted values for the key nuclei in this compound are illustrative of what such calculations would yield.

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies is a standard output of quantum chemical programs. researchgate.net These frequencies correspond to the fundamental vibrational modes of the molecule, which are observed in Infrared (IR) and Raman spectra. Due to the harmonic approximation and other factors, calculated frequencies are often systematically higher than experimental values and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement. nih.govchem-soc.si Key predicted vibrational modes for this compound would include the C=O stretch of the ester, C-O stretches, and various vibrations of the aromatic ring and methyl groups.

| Parameter Type | Group/Atom | Predicted Value |

|---|---|---|

| ¹H NMR Chemical Shift (δ, ppm) | Aromatic Protons (H3, H4, H6) | 6.8 - 7.1 |

| Phenyl Methyl Protons (-CH₃) | 2.2 - 2.4 | |

| Acetyl Methyl Protons (-COCH₃) | 2.1 - 2.3 | |

| Calculated using GIAO-DFT method relative to TMS. | ||

| ¹³C NMR Chemical Shift (δ, ppm) | Carbonyl Carbon (C=O) | 169 - 171 |

| Aromatic Carbons | 125 - 150 | |

| Phenyl Methyl Carbons (-CH₃) | 15 - 21 | |

| Acetyl Methyl Carbon (-COCH₃) | 20 - 22 | |

| Scaled IR Vibrational Frequencies (cm⁻¹) | C=O Stretch (Ester) | 1750 - 1770 |

| C-O Stretch (Aryl-O) | 1200 - 1220 | |

| C-O Stretch (O-Acetyl) | 1040 - 1060 | |

| Aromatic C=C Stretches | 1450 - 1600 |

Reaction Pathway Energetics and Transition State Characterization

Theoretical calculations are invaluable for mapping the potential energy surface of a chemical reaction. This allows for the determination of reaction mechanisms, the characterization of transient species like transition states, and the calculation of activation energies. For phenyl acetate and its derivatives, thermal decomposition is a well-studied reaction class. researchgate.net

For instance, a plausible reaction for this compound could be its hydrolysis or pyrolysis. Using DFT, the reaction pathway can be modeled by identifying the structures of the reactant, products, and any intermediates. The transition state (TS) is a critical point on this pathway, representing the maximum energy barrier that must be overcome. It is located on the potential energy surface as a first-order saddle point.

Computational chemists characterize a transition state by confirming its geometry and ensuring it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. nih.gov The energy difference between the transition state and the reactants defines the activation energy (Ea) of the reaction, a key determinant of the reaction rate.

| Parameter | Description | Calculated Value (kJ/mol) |

|---|---|---|

| Energy of Reactants (E_react) | Ground state energy of this compound. | Reference (0) |

| Energy of Transition State (E_TS) | Energy of the first-order saddle point on the reaction pathway. | +150 |

| Energy of Products (E_prod) | Sum of the ground state energies of the reaction products. | -45 |

| Activation Energy (Ea) | E_TS - E_react | 150 |

| Enthalpy of Reaction (ΔH_rxn) | E_prod - E_react | -45 |

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of these orbitals provide profound insight into a molecule's reactivity and kinetic stability. researchgate.netacadpubl.eu

HOMO: This orbital acts as an electron donor. A higher HOMO energy suggests the molecule is more willing to donate electrons in a reaction.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates the molecule is more susceptible to accepting electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical descriptor of chemical reactivity. wuxibiology.com A small HOMO-LUMO gap generally signifies a molecule that is more reactive and less kinetically stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to have significant electron density on the aromatic ring, which is activated by the electron-donating methyl and acetate oxygen groups. The LUMO would likely be localized over the aromatic ring and the carbonyl group of the ester. DFT calculations can precisely determine the energies of these orbitals. The presence of two electron-donating methyl groups on the phenyl ring would be expected to raise the HOMO energy compared to unsubstituted phenyl acetate, potentially making it more susceptible to electrophilic attack.

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | -6.25 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -0.70 |

| ΔE (HOMO-LUMO Gap) | E_LUMO - E_HOMO | 5.55 |

Applications in Advanced Organic Synthesis and Materials Chemistry

2,5-Dimethylphenyl Acetate (B1210297) as a Versatile Synthetic Intermediate

The utility of 2,5-dimethylphenyl acetate as a precursor is well-documented in synthetic organic chemistry. The acetate group can function as a protecting group for the phenol (B47542) or be transformed into other functional groups, making it a valuable starting point for multi-step syntheses.

This compound serves as a foundational component for synthesizing more complex molecules, notably 2,5-dimethylphenylacetic acid. This acid is a crucial intermediate in the production of certain pesticides. The synthesis involves a series of reactions where the 2,5-dimethylphenyl moiety is retained while the acetate portion is chemically modified or replaced. In one patented method, p-xylene (B151628) is converted through several steps, including a rearrangement of a ketal intermediate, to yield hydroxyalkyl 2,5-dimethylphenylacetates, which are then hydrolyzed to the final acid product.

The role of this compound and its derivatives as precursors is highlighted in various multistep organic transformations. For instance, a method for producing 2,5-dimethylphenylacetic acid involves the conversion of p-xylene with chloroacetyl chloride into 2-chloro-1-(2,5-dimethylphenyl)ethanone. This intermediate is then reacted to form a ketal, which is subsequently rearranged into a mixture of compounds including hydroxyalkyl 2,5-dimethylphenylacetates. These acetates are finally hydrolyzed to afford 2,5-dimethylphenylacetic acid. This sequence underscores the utility of the acetate structure as a key intermediate that is formed and then transformed in a longer synthetic pathway.

| Reaction Step | Description | Intermediate | Reference |

| Friedel-Crafts Reaction | p-Xylene reacts with chloroacetyl chloride. | 2-chloro-1-(2,5-dimethylphenyl)ethanone | wikipedia.org |

| Ketalization | The ketone is reacted with a diol. | Substituted alfa-chemistry.comuc.edudioxane | wikipedia.org |

| Rearrangement | The ketal is rearranged. | Hydroxyalkyl 2,5-dimethylphenylacetate | wikipedia.org |

| Hydrolysis | The acetate esters are hydrolyzed. | 2,5-Dimethylphenylacetic acid | wikipedia.org |

Derivatization and Functionalization Strategies for Novel Compounds

The 2,5-dimethylphenyl scaffold, readily accessible from this compound, is a common structural feature in various biologically active compounds. nih.gov Its derivatization allows for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science.

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their wide range of pharmacological activities. They are typically synthesized via the Claisen-Schmidt condensation, which involves the reaction of an aryl ketone with an aromatic aldehyde in the presence of a base. wikipedia.orgtaylorandfrancis.com

A key step in utilizing this compound for chalcone (B49325) synthesis is its conversion into a suitable ketone precursor. This can be achieved through the Fries rearrangement, a reaction that transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.com In this process, the acyl group from the ester migrates to the aromatic ring, typically at the ortho and para positions. byjus.com

The resulting hydroxy-2,5-dimethylacetophenone can then be used as the ketone component in a Claisen-Schmidt condensation with various benzaldehydes to yield a series of chalcone derivatives bearing the 2,5-dimethylphenyl moiety.

| Reaction | Description | Starting Material | Product | Reference |

| Fries Rearrangement | Rearrangement of a phenolic ester to a hydroxy aryl ketone. | This compound | Hydroxy-2,5-dimethylacetophenone | wikipedia.orgbyjus.com |

| Claisen-Schmidt Condensation | Condensation of a ketone with an aromatic aldehyde. | Hydroxy-2,5-dimethylacetophenone | Chalcone derivative | wikipedia.org |

The 2,5-dimethylphenyl group can be incorporated into various heterocyclic systems, which are core structures in many pharmaceuticals. The synthesis of these scaffolds often begins with a simple precursor derived from this compound. For example, hydrolysis of the acetate yields 2,5-dimethylphenol (B165462), which can be converted to 2,5-dimethylaniline (B45416). This aniline (B41778) derivative is a versatile starting material for classic heterocyclic syntheses.

Quinoline Synthesis: The Skraup synthesis is a method for producing quinolines by heating an aniline derivative with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. wikipedia.org Using 2,5-dimethylaniline in this reaction would lead to the formation of dimethyl-substituted quinolines.

Indole (B1671886) Synthesis: The Fischer indole synthesis produces indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov 2,5-Dimethylaniline can be converted to 2,5-dimethylphenylhydrazine, which can then be reacted with various carbonyl compounds to generate a library of substituted indoles containing the dimethylphenyl moiety. wikipedia.orgalfa-chemistry.com

Research has also highlighted the 2,5-dimethylphenyl scaffold as a feature in antimicrobial compounds, such as thiazole (B1198619) derivatives, which are synthesized from α-haloketones and thioamides via the Hantzsch thiazole synthesis. nih.gov

Research into Potential Applications in Polymer and Dye Synthesis

The derivatives of this compound are being explored for their potential in creating new polymers and dyes.

The hydrolysis of this compound produces 2,5-dimethylphenol. chemicalbook.com While the commercially significant polymer poly(phenylene oxide) (PPO) is typically synthesized via the oxidative coupling of 2,6-dimethylphenol, research into the polymerization of other phenol isomers is ongoing. uc.eduresearchgate.net The oxidative polymerization of 2,5-dimethylphenol could potentially lead to new polymer structures with distinct thermal and mechanical properties. uc.edu

In the field of dye synthesis, 2,5-dimethylaniline (derived from the corresponding phenol) is a known intermediate. nih.gov Aromatic amines are fundamental building blocks for azo dyes, which are synthesized through a process involving diazotization of the amine followed by coupling with another aromatic compound. researchgate.netresearchgate.net The use of 2,5-dimethylaniline as the diazo component could produce a range of dyes with specific colors and properties. nih.govresearchgate.net

Role in the Production of Intermediates for the Fine Chemical Industry

This compound serves as a significant intermediate in the synthesis of a variety of organic compounds for the fine chemical industry. Its chemical structure allows it to be a versatile building block for creating more complex molecules with specific industrial applications, particularly in the agrochemical and fragrance sectors.

One of the most critical roles of the 2,5-dimethylphenyl moiety, derivable from this compound, is in the production of pesticides. The compound 2,5-dimethylphenylacetic acid is a key intermediate in the synthesis of certain crop protection agents. google.com For instance, this acid is a crucial precursor for the insecticide spirotetramat, which was developed by Bayer CropScience. google.com Spirotetramat functions as a lipid synthesis inhibitor, effectively controlling insect pests by disrupting their growth and reproductive capabilities. google.com

Research and patent literature outlines synthetic pathways where acetate derivatives are central to obtaining these valuable intermediates. A patented method for producing 2,5-dimethylphenylacetic acid involves the hydrolysis of a mixture containing hydroxyalkyl 2,5-dimethylphenylacetates. google.com This process underscores the utility of the acetate group as part of a synthetic strategy to yield high-purity intermediates required for the agrochemical market. google.com

Beyond agrochemicals, this compound is also utilized as an intermediate in the synthesis of aromatic fragrance and flavor chemicals. Its stable structure and pleasant odor make it a useful starting material for formulating various perfumes and personal care products.

The table below summarizes key intermediates and final products associated with the 2,5-dimethylphenyl chemical structure.

| Intermediate/Precursor | Derived Product | Application Area |

| This compound | Aromatic Fragrance Chemicals | Fragrance & Flavors |

| Hydroxyalkyl 2,5-dimethylphenylacetates | 2,5-Dimethylphenylacetic acid | Agrochemicals google.com |

| 2,5-Dimethylphenylacetic acid | Spirotetramat | Pesticide/Insecticide google.com |

Green Chemistry Approaches in the Synthesis of 2,5 Dimethylphenyl Acetate and Analogs

Development of Solvent-Free Reaction Methodologies

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, or solid-state reactions, offer a significant improvement by minimizing waste and simplifying purification processes. researchgate.net

The acetylation of phenols, such as 2,5-dimethylphenol (B165462), can be effectively carried out under solvent-free conditions. jmchemsci.com These reactions are often promoted by microwave irradiation, which can lead to faster reaction times and higher yields compared to conventional heating. nih.gov For example, a mixture of a phenol (B47542) and acetic anhydride (B1165640) can be irradiated in a microwave oven to produce the corresponding phenyl acetate (B1210297). asianpubs.org This method avoids the need for a solvent and often proceeds to completion in a matter of minutes. nih.gov

The use of solid catalysts in solvent-free reactions further enhances their green credentials. Catalysts such as metal perchlorates have been shown to be effective for the acylation of phenols, alcohols, and thiols under solvent-free conditions at room temperature. jmchemsci.com Another approach involves the use of N,N,N′,N′-tetramethylethylenediamine (TMEDA) as a catalyst for the O- and S-acylation of alcohols, phenols, and thiols with acetic anhydride, also under solvent-free conditions. jmchemsci.com

Table 1: Comparison of Solvent-Free Acetylation Methods for Phenols

| Catalyst/Method | Reaction Time | Yield | Reference |

| Microwave Irradiation | 10 min | Good to High | asianpubs.org |

| Metal Perchlorates | < 3 h | High | jmchemsci.com |

| TMEDA | Not specified | High | jmchemsci.com |

This table presents generalized findings for the acylation of phenols and is indicative of the potential for the solvent-free synthesis of 2,5-dimethylphenyl acetate.

Utilization of Ionic Liquids as Sustainable Solvents and Catalysts

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have emerged as promising green alternatives to traditional organic solvents due to their low volatility, high thermal stability, and tunable properties. asianpubs.orgmdpi.com In the synthesis of aryl esters, ionic liquids can function as both the solvent and the catalyst, simplifying the reaction setup and enabling easy separation and recycling of the catalytic system. asianpubs.org

Imidazolium-based ionic liquids have demonstrated high activity and selectivity in Friedel-Crafts acylation reactions, a related C-C bond-forming reaction. asianpubs.org For the O-acylation of phenols, ionic liquids can act as dual Brønsted–Lewis acids, activating both the phenol and the acylating agent. mdpi.com For instance, unique tunable aryl imidazolium (B1220033) ionic liquids have been shown to effectively catalyze Friedel-Crafts acylation and thioesterification reactions with good to excellent yields. mdpi.com These ionic liquids can be recycled multiple times with only a minor loss in activity. mdpi.com

The transesterification of carbonates, another ester synthesis method, has been successfully carried out using ionic liquids as organocatalysts. beilstein-journals.org This highlights the versatility of ionic liquids in promoting esterification reactions under green conditions. The use of 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl·xAlCl3) has been effective in the Fries rearrangement of phenyl benzoates, showcasing the potential of these systems in related reactions involving aryl esters. niscpr.res.in

Table 2: Application of Ionic Liquids in Acylation and Related Reactions

| Ionic Liquid Type | Reaction Type | Key Advantages | Reference |

| Imidazolium-based | Friedel-Crafts Acylation | High activity and selectivity, recyclable | asianpubs.org |

| Tunable Aryl Imidazolium | Friedel-Crafts Acylation, Thioesterification | Dual Brønsted–Lewis acidity, recyclable | mdpi.com |

| 1-butyl-3-methylimidazolium chloroaluminate | Fries Rearrangement | Acts as both solvent and catalyst | niscpr.res.in |

This table illustrates the utility of ionic liquids in reactions pertinent to the synthesis of aryl esters like this compound.

Enhancement of Synthetic Efficiency through Ultrasound-Assisted Reactions

Ultrasound-assisted synthesis is a green chemistry technique that utilizes the energy of sound waves to accelerate chemical reactions. nih.gov This method, known as sonochemistry, can lead to shorter reaction times, milder reaction conditions, and improved yields compared to conventional methods. nih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, is responsible for the observed rate enhancements. nih.gov

The application of ultrasound has been shown to be effective in various organic syntheses, including the formation of heterocyclic compounds and other fine chemicals. abertay.ac.ukksu.edu.sa For the synthesis of esters, ultrasound can be particularly beneficial. For instance, the ultrasound-assisted synthesis of 1,2,4-triazole (B32235) coupled acetamide (B32628) derivatives of 2-(4-isobutylphenyl)propanoic acid demonstrated significantly reduced reaction times and increased yields compared to conventional heating. nih.gov While specific studies on the ultrasound-assisted synthesis of this compound are not prevalent, the general success of this technique in esterification reactions suggests its high potential for this application. nih.gov

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Triazole Derivatives

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 10–36 h | Moderate | nih.gov |

| Ultrasound-Assisted | 39–80 min | 65–80% | nih.gov |

This table provides a comparative example of the efficiency gains achievable with ultrasound-assisted synthesis for a related class of compounds.

Exploration of Biocatalytic Pathways for Chiral Synthesis

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is a powerful tool in green chemistry. nih.gov Enzymes operate under mild conditions of temperature and pressure, are highly selective, and can be used to produce chiral compounds with high enantiomeric excess. nih.gov This is particularly relevant for the synthesis of chiral analogs of this compound, which may have applications in pharmaceuticals and agrochemicals.

Lipases are a class of enzymes that are commonly used for the synthesis of esters through esterification and transesterification reactions. mdpi.com The enzymatic acylation of various compounds, including anthocyanins, has been demonstrated, showcasing the potential for modifying complex molecules under mild conditions. mdpi.com For the synthesis of chiral alcohols, which can be precursors to chiral esters, microbial reduction of ketones is a well-established method, often yielding products with high enantiomeric excess. nih.gov

The development of biocatalytic processes for the synthesis of chiral intermediates is an active area of research in the pharmaceutical industry. nih.gov While specific examples of the biocatalytic synthesis of chiral this compound analogs are not widely reported, the principles of enzymatic esterification and kinetic resolution are directly applicable.

Table 4: Examples of Biocatalytic Synthesis of Chiral Intermediates

| Substrate | Biocatalyst | Product | Enantiomeric Excess (e.e.) | Reference |

| Ketone | Microbial cells | Chiral alcohol | 99.9% | nih.gov |

| Keto-methyl ester | Pichia methanolica | (S)-hydroxy methyl ester | 99% | nih.gov |

| Ethyl 2-oxo-2-(...)-acetate | Aureobasidium pullulans | (R)-hydroxy-2-(...)-acetate | 96% | nih.gov |

This table highlights the high enantioselectivity achievable with biocatalytic methods for the synthesis of chiral building blocks relevant to ester production.

Design of Catalytic Systems for Waste Reduction and Selectivity Enhancement

The design of efficient and recyclable catalysts is crucial for minimizing waste and improving the sustainability of chemical processes. In the context of this compound synthesis, this involves developing catalysts that can be easily separated from the reaction mixture and reused multiple times without significant loss of activity.

Heterogeneous catalysts, which are in a different phase from the reactants, are often preferred in green chemistry because they can be easily filtered off. mdpi.com For Friedel-Crafts acylation, a variety of solid catalysts, including zinc oxide, have been investigated as recyclable and environmentally friendly alternatives to traditional Lewis acids. researchgate.net The use of waste-derived materials as catalysts is also a growing area of interest, offering a circular economy approach to catalysis. mdpi.com For example, catalysts derived from electronic waste or spent lithium-ion batteries have been shown to be effective in various chemical transformations. mdpi.com

In addition to recyclability, enhancing the selectivity of a catalytic system is important for reducing the formation of unwanted byproducts. For instance, in the acylation of phenols, achieving high regioselectivity (e.g., para-acylation) is often a key objective. The choice of catalyst and reaction conditions can significantly influence the product distribution.

Implementation of Sustainable Methodologies in Fine Chemical Production

The fine chemical industry, which produces complex molecules like this compound on a smaller scale than bulk chemicals, is increasingly adopting sustainable methodologies. This involves a holistic approach that considers the entire lifecycle of a product, from the sourcing of raw materials to the final disposal.

A key aspect of sustainable fine chemical production is the use of renewable feedstocks. For instance, 2,5-dimethylphenol, the precursor to this compound, can potentially be derived from biomass. google.com Lignin, a major component of plant biomass, is a rich source of aromatic compounds, and its valorization to produce valuable chemicals like phenols is an active area of research. rsc.org

Furthermore, the integration of green chemistry principles, such as those discussed in the preceding sections, into the manufacturing process is essential. This includes the use of solvent-free conditions, recyclable catalysts, and energy-efficient technologies like microwave and ultrasound. By implementing these sustainable methodologies, the environmental impact of fine chemical production can be significantly reduced, leading to a more sustainable and economically viable industry.

常见问题

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing 2,5-Dimethylphenyl acetate in laboratory settings?

- Methodology : A common approach involves esterification of the corresponding phenol derivative. For example, acetic anhydride or acetyl chloride can react with 2,5-dimethylphenol under acid catalysis (e.g., sulfuric acid) in refluxing methanol or dichloromethane (DCM). Reaction conditions (e.g., 4-hour reflux) and purification steps (ice-water precipitation, recrystallization from ethanol) are critical for yield optimization .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using melting point analysis or NMR spectroscopy.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H-NMR : Key signals include aromatic protons (δ ~6.8–7.1 ppm), acetate methyl protons (δ ~2.1–2.3 ppm), and dimethyl substituents (δ ~2.3 ppm) .

- 13C-NMR : Look for carbonyl resonance (δ ~169 ppm) and aromatic carbons (δ ~120–150 ppm) .

- IR Spectroscopy : Strong ester C=O stretch at ~1768 cm⁻¹ and aromatic C-H stretches near ~2926 cm⁻¹ .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology : Crystallize the compound (e.g., using slow evaporation in ethanol) and collect diffraction data with a Bruker SMART CCD area-detector diffractometer. Refinement via SHELXL software can resolve bond lengths, angles, and torsional conformations .

- Case Study : For orthorhombic crystals (space group P212121), lattice parameters (e.g., a = 8.16 Å, b = 12.07 Å, c = 17.02 Å) and refinement metrics (R = 0.040) ensure high-resolution structural accuracy .

Q. How should researchers address contradictions in spectroscopic data for substituted phenyl acetates?

- Troubleshooting :

- Isomer Differentiation : Use NOESY or COSY NMR to distinguish between regioisomers (e.g., 2,5- vs. 2,6-dimethyl substitution) based on coupling patterns .

- Dynamic Effects : Consider rotational barriers in esters that may split NMR signals; variable-temperature NMR can mitigate this .

- Cross-Validation : Combine LC-MS/MS (for molecular weight confirmation) with IR and crystallographic data to resolve discrepancies .

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

- Methodology :

- Cytotoxicity Assays : Treat cell lines (e.g., cancer cells) with the compound and measure viability via MTT or ATP-based assays. Use sodium acetate buffers and DCM extracts for solubility optimization .

- Enzyme Interaction Studies : Employ surface plasmon resonance (SPR) or fluorescence polarization to assess binding affinity to targets like CD40-TRAF6 .

- Advanced Applications : Derivatize the acetate group to explore structure-activity relationships (SAR) in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。